molecular formula C20H18ClN3O3S B15000805 2-amino-7-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B15000805
M. Wt: 415.9 g/mol
InChI Key: DJGICWKLMDOZSF-UHFFFAOYSA-N
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Description

2-AMINO-7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that features a thiazole and pyridine ring system. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with various substituted benzaldehydes under acidic or basic conditions to form the desired thiazole-pyridine framework .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-AMINO-7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-AMINO-7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    Thiazolopyridine derivatives: Compounds with similar ring structures but different substituents.

    Chlorophenyl derivatives: Compounds with similar aromatic substituents .

Uniqueness

2-AMINO-7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

2-amino-7-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H18ClN3O3S/c1-26-15-4-2-3-13(17(15)27-10-11-5-7-12(21)8-6-11)14-9-16(25)23-19-18(14)28-20(22)24-19/h2-8,14H,9-10H2,1H3,(H2,22,24)(H,23,25)

InChI Key

DJGICWKLMDOZSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C3CC(=O)NC4=C3SC(=N4)N

Origin of Product

United States

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